molecular formula C10H10N2O B2764472 3-Cyclobutoxyisonicotinonitrile CAS No. 158021-09-1

3-Cyclobutoxyisonicotinonitrile

Cat. No.: B2764472
CAS No.: 158021-09-1
M. Wt: 174.203
InChI Key: IYPYMGKVMJGLSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclobutoxyisonicotinonitrile is an organic compound with the molecular formula C10H10N2O It is characterized by a cyclobutoxy group attached to an isonicotinonitrile core

Scientific Research Applications

3-Cyclobutoxyisonicotinonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

As an agonist at nicotinic acetylcholine receptors , 3-Cyclobutoxyisonicotinonitrile interacts with these receptors in the nervous system. It may exhibit stimulant effects at the locus ceruleus and reward effects in the limbic system. Further studies are needed to explore its specific mechanisms .

Safety and Hazards

3-Cyclobutoxyisonicotinonitrile is considered hazardous due to its corrosive nature, skin burns, and eye damage. Proper protective measures are essential during handling .

Future Directions

Research on 3-Cyclobutoxyisonicotinonitrile should focus on improving synthetic efficiency, environmental friendliness, and safety. Additionally, exploring its applications in drug discovery and materials science would be valuable .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutoxyisonicotinonitrile typically involves the reaction of isonicotinonitrile with cyclobutanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of cyclobutanol is replaced by the isonicotinonitrile moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutoxyisonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclobutoxybenzonitrile: Similar structure but with a benzonitrile core.

    3-Cyclobutoxyphenylacetonitrile: Contains a phenylacetonitrile core.

    3-Cyclobutoxybenzylcyanide: Features a benzylcyanide core.

Uniqueness

3-Cyclobutoxyisonicotinonitrile is unique due to its isonicotinonitrile core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-cyclobutyloxypyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-6-8-4-5-12-7-10(8)13-9-2-1-3-9/h4-5,7,9H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPYMGKVMJGLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=C(C=CN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of mineral oil free NaH (0.86 g, 21.4 mmol) and DMF (15 ml) was cooled in an ice-bath and cyclobutanol (1.6 ml, 20.5 mmol) was added in one portion. The mixture was slowly warmed to room temperature and was stirred for 45 minutes. The mixture was once again cooled in an ice-bath and 3-chloro-4-cyanopyridine (2.6 g, 18.6 mmol) was added in one portion. The mixture was warmed to room temperature and was stirred for 3 hours. Water (10 ml) was added and the solvent was removed in vacuo. Water (225 ml) was aded to the residue and the mixture was extracted with ether (3×100 mL). The combined organic layers were dried over anhydrous MgSO4, treated with charcoal and removed in vacuo to afford 3.0 g (95%) of 3-cyclobutyloxy-4-cyanopyridine as a white solid.
Name
Quantity
0.86 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.